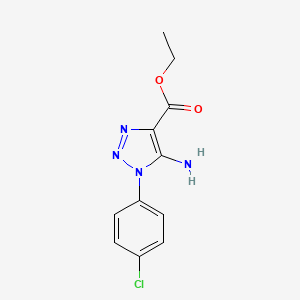

5-氨基-1-(4-氯苯基)-1H-1,2,3-三唑-4-羧酸乙酯

描述

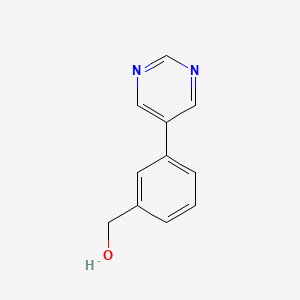

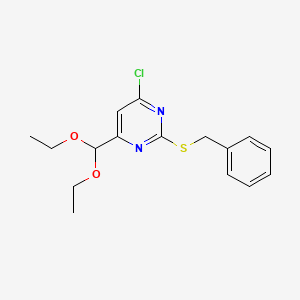

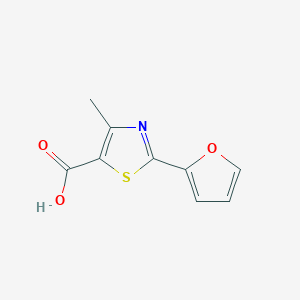

Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of the ethyl ester group and the 4-chlorophenyl moiety suggests that this compound could exhibit interesting chemical and physical properties, potentially making it a candidate for various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related triazole compounds often involves multi-step reactions starting from simple precursors. For instance, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process starting with 4-chlorobenzenamine, indicating the complexity and the potential for optimization in the synthesis of such compounds . The reaction conditions are critical, as seen in the synthesis of the related compound, where the ratio of reactants and reaction time were carefully controlled to achieve a high yield of 88% . This suggests that the synthesis of ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate would also require careful optimization of reaction conditions to achieve a high yield and purity.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . The related compound (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one was extensively studied using single-crystal X-ray diffraction, supplemented by Hirshfeld surface analysis to visualize intermolecular interactions . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions due to the presence of multiple reactive sites. For example, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was used to synthesize a range of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions . This indicates that ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate could also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological and physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the compound 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibited significant nonlinear optical properties, with a first static hyperpolarizability nine times higher than that of urea . This suggests that ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate could also display interesting optical properties. Additionally, the crystal structure of ethyl 2-aminooxazole-5-carboxylate, which is structurally similar to triazole derivatives, showed planar sheets connected by hydrogen bonding, indicating the potential for strong intermolecular interactions in the solid state .

科学研究应用

合成与结构表征

研究探索了相关三唑化合物的合成和结构研究。例如,Şahin 等人(2014 年)合成了包括 4-氨基-3-(乙基)-5-(4-氯苯基)-4H-1,2,4-三唑在内的化合物,其特征在于红外光谱、1H 核磁共振、13C 核磁共振和 X 射线衍射技术。这些研究突出了化合物的骨架结构和分子间氢键,提供了对其化学行为和潜在应用的见解 Şahin 等人,2014。

抗菌性能

多项研究探索了三唑衍生物的抗菌性能。例如,El-kerdawy 等人(1990 年)合成了 4-氯-2-苯基嘧啶-4-羧酸乙酯的衍生物,该衍生物对病原微生物表现出体外抗菌活性 El-kerdawy 等人,1990。这项研究表明,包括 5-氨基-1-(4-氯苯基)-1H-1,2,3-三唑-4-羧酸乙酯在内的三唑衍生物有可能用作抗菌剂。

缓蚀

Raviprabha 和 Bhat(2021 年)研究了 1-(4-氯苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸乙酯在盐酸中对 AA6061 铝合金的缓蚀效率。他们的研究发现,该化合物的缓蚀效率随着浓度和温度的升高而提高,表明其作为缓蚀剂的潜力 Raviprabha 和 Bhat,2021。

属性

IUPAC Name |

ethyl 5-amino-1-(4-chlorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJZBLIDDBPKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428670 | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

28924-62-1 | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)